molecular formula C11H14N2S B2942557 [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile CAS No. 127483-68-5

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile

Cat. No.: B2942557
CAS No.: 127483-68-5
M. Wt: 206.31
InChI Key: VEJZYNJKGCWYKE-UHFFFAOYSA-N
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Description

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile (CAS: 39754-64-8) is a specialized aromatic thiocyanate derivative with a molecular formula of C₁₁H₁₄N₂S (estimated based on structural analogs ). The compound features a central phenyl ring substituted with two ethyl groups at the 3- and 5-positions, an amino group at the 4-position, and a sulfanyl formonitrile (-SCN) moiety.

Properties

IUPAC Name

(4-amino-3,5-diethylphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-8-5-10(14-7-12)6-9(4-2)11(8)13/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJZYNJKGCWYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3,5-diethylbenzenethiol with a suitable formonitrile precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions applied.

Scientific Research Applications

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile 39754-64-8 C₁₁H₁₄N₂S* ~206.3* -NH₂, -SCN, 3,5-diethyl Research chemical (inferred)
[(4-Amino-3,5-dimethylphenyl)sulfanyl]formonitrile 14031-02-8 C₉H₁₀N₂S 178.25 -NH₂, -SCN, 3,5-dimethyl Discontinued commercial product
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile 1909326-34-6 C₇H₄BrClN₂S 263.54 -NH₂, -SCN, 2-Br, 5-Cl Pharmaceutical and material science
[(4-Amino-2,5-dichlorophenyl)sulfanyl]formonitrile 772-12-3 C₇H₄Cl₂N₂S 219.09 -NH₂, -SCN, 2,5-dichloro No explicit applications
[(4-Hydroxy-3-methylphenyl)sulfanyl]formonitrile - C₈H₇NO₂S* ~181.2* -OH, -SCN, 3-methyl Safety data available

*Estimated values based on structural analogs.

Key Observations:

Halogenation: The bromo-chloro analog (CAS 1909326-34-6) exhibits higher molecular weight and reactivity due to electron-withdrawing halogens, favoring cross-coupling reactions in pharmaceutical synthesis .

Synthetic Utility: The bromo-chloro analog is explicitly noted for its role in synthesizing "targeted therapies" for neurological and metabolic disorders, leveraging its halogen-directed reactivity . Thiocyanate (-SCN) groups in all analogs suggest utility as electrophilic intermediates in nucleophilic substitution or cyclization reactions.

Notable Risks:
  • Halogenated Analogs : Bromo-chloro derivatives may release toxic gases (e.g., HBr, HCl) during decomposition, necessitating controlled environments .

Commercial and Research Status

  • High-Purity Availability : The bromo-chloro analog (CAS 1909326-34-6) is marketed as a high-purity research chemical, emphasizing its role in advanced R&D .
  • Safety Data Gaps : Most analogs lack comprehensive toxicological profiles, highlighting the need for further studies .

Biological Activity

Physical Properties

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 222.32 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Antimicrobial Activity

Recent studies have indicated that [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study conducted on human cancer cell lines, this compound demonstrated cytotoxic effects as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.0

Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-containing enzymes, disrupting their function.
  • Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : It has been observed to affect key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Study 1: Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation of the compound showed a significant reduction in infection severity compared to a placebo group.

Study 2: Anticancer Activity in Animal Models

In vivo studies using xenograft models demonstrated that administration of this compound resulted in reduced tumor growth and increased survival rates among treated mice compared to controls. Histopathological analysis revealed significant apoptosis within tumor tissues.

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